An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3,9-Diazabicyclo[3.3.1]nonane
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3,9-Diazabicyclo[3.3.1]nonane
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,9-diazabicyclo[3.3.1]nonane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this important bicyclic diamine and elucidates the principles behind its spectral assignments. We will explore the molecule's conformational dynamics and how they manifest in its NMR spectra, offering a framework for understanding not only the parent compound but also its numerous derivatives of pharmaceutical interest.
Introduction: The Significance of the 3,9-Diazabicyclo[3.3.1]nonane Scaffold
The 3,9-diazabicyclo[3.3.1]nonane core, a member of the bispidine family of alkaloids, is a privileged scaffold in medicinal chemistry. Its rigid, pre-organized three-dimensional structure makes it an ideal platform for the development of ligands targeting a variety of receptors and enzymes with high affinity and selectivity. Derivatives of this scaffold have shown promise as anticancer agents, highlighting its importance in contemporary drug discovery.[1][2] A thorough understanding of its spectroscopic properties is paramount for the unambiguous characterization of novel analogs and for elucidating their structure-activity relationships.
Molecular Structure and Symmetry Considerations
A foundational step in predicting and interpreting the NMR spectra of 3,9-diazabicyclo[3.3.1]nonane is a detailed analysis of its molecular structure and inherent symmetry. The molecule possesses a C₂ᵥ symmetry axis, which dictates the chemical equivalence of several protons and carbons. This symmetry significantly simplifies the expected NMR spectra.
Caption: Molecular structure of 3,9-diazabicyclo[3.3.1]nonane with atom numbering.
Due to the C₂ᵥ symmetry, the following equivalences are expected:
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Carbons: C1 is equivalent to C5; C2 is equivalent to C4; and C6 is equivalent to C8. C7 is unique.
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Protons: The protons on C1 are equivalent to those on C5. The protons on C2 are equivalent to those on C4, and the protons on C6 are equivalent to those on C8. The proton on C7 is unique. This results in a simplified spectrum with fewer signals than a completely asymmetric molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3,9-diazabicyclo[3.3.1]nonane is predicted to exhibit four distinct signals corresponding to the protons at the C1/C5, C2/C4, C6/C8, and C7 positions. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigid bicyclic structure.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H1, H5 | ~2.8 - 3.2 | m | Bridgehead protons adjacent to two nitrogen atoms, expected to be deshielded. | |
| H2, H4 (ax, eq) | ~2.5 - 3.0 | m | Diastereotopic protons on the piperidine ring, adjacent to N3. Complex splitting is expected due to geminal and vicinal coupling. | |
| H6, H8 (ax, eq) | ~2.5 - 3.0 | m | Diastereotopic protons on the piperidine ring, adjacent to N9. Similar environment to H2/H4. | |
| H7 | ~2.0 - 2.5 | m | Methylene bridge proton, likely to be the most shielded of the carbon-bound protons. | |
| NH | Variable | br s | Chemical shift is dependent on solvent, concentration, and temperature. |
Key Insights:
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Conformational Effects: The bicyclo[3.3.1]nonane system can exist in chair-chair, chair-boat, or boat-boat conformations. For the parent carbocycle, the chair-chair conformation is preferred. The presence of heteroatoms can influence this equilibrium.[3] Variable temperature NMR studies could provide insight into the conformational dynamics of 3,9-diazabicyclo[3.3.1]nonane.
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Through-Space Interactions: In the chair-chair conformation, the axial protons at C2 and C6, and C4 and C8 can experience steric compression, which may lead to a downfield shift in their resonance.[4]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to be simpler, with four signals corresponding to the four sets of chemically equivalent carbons.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C1, C5 | ~55 - 65 | Bridgehead carbons bonded to two nitrogen atoms, significantly deshielded. |
| C2, C4 | ~50 - 60 | Carbons adjacent to N3, deshielded due to the electronegativity of nitrogen. |
| C6, C8 | ~50 - 60 | Carbons adjacent to N9, in a similar environment to C2/C4. |
| C7 | ~30 - 40 | Methylene bridge carbon, expected to be the most shielded carbon. |
Causality in Chemical Shifts: The primary determinant for the chemical shifts observed in both ¹H and ¹³C NMR is the inductive effect of the two nitrogen atoms. The bridgehead carbons (C1, C5) and their attached protons are expected to be the most deshielded due to their proximity to both heteroatoms. The methylene bridge carbon (C7) and its proton, being the furthest from the direct influence of the nitrogens, are predicted to be the most shielded.
Advanced NMR Experiments for Unambiguous Assignment
While the above predictions provide a solid foundation, definitive assignment requires two-dimensional (2D) NMR techniques.
Caption: Workflow for unambiguous NMR spectral assignment.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the spin systems of the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs, definitively linking the signals in the ¹H and ¹³C spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming the overall carbon framework.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, yet robust, protocol for acquiring high-quality NMR data for 3,9-diazabicyclo[3.3.1]nonane.
1. Sample Preparation: a. Weigh approximately 5-10 mg of 3,9-diazabicyclo[3.3.1]nonane into a clean, dry NMR tube. b. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the NH protons. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5] d. Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Instrument Setup and 1D Spectra Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
3. 2D Spectra Acquisition: a. Set up and run a standard COSY experiment. b. Set up and run a standard HSQC experiment. c. Set up and run a standard HMBC experiment.
4. Data Processing and Analysis: a. Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) to enhance signal-to-noise or resolution. b. Perform a Fourier transform on the FIDs to obtain the frequency-domain spectra. c. Phase the spectra to ensure all peaks are in the positive absorptive mode. d. Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm). e. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. f. Analyze the coupling patterns in the ¹H spectrum and the correlations in the 2D spectra to assign all signals to their respective atoms in the molecule.
Conclusion
The NMR spectral assignment of 3,9-diazabicyclo[3.3.1]nonane, while not extensively documented for the parent compound, can be confidently predicted based on fundamental principles of symmetry, electronic effects, and conformational analysis. The application of 2D NMR techniques is indispensable for the definitive assignment and provides a powerful tool for the structural elucidation of its diverse and medicinally relevant derivatives. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize and advance the chemistry of this important heterocyclic scaffold.
References
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- Paquette, L. A., & Zhao, M. (1998). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22, 171-230.
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- Vafina, G., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-56.
- Wiseman, J. R., & Chong, J. A. (1969). Bicyclo[3.3.1]nonane derivatives. I. Synthesis of bicyclo[3.3.1]nonan-2-one and bicyclo[3.3.1]nonan-2-ol. The Journal of Organic Chemistry, 34(5), 1590-1592.
- Chen, C.-Y., & Hart, H. (2001). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. The Journal of Organic Chemistry, 66(12), 4277–4283.
- Mori, M., et al. (2022). Synthesis and characterization of novel 3,9-diazabicyclo[3.3.1]nonane derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 230, 114104.
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